
(1-Hydroxyethyl)phosphonic acid
描述
(1-Hydroxyethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a hydroxyl group and a phosphonic acid group attached to an ethyl chain. This compound is known for its stability and versatility in various chemical reactions, making it valuable in both industrial and scientific applications.
作用机制
Target of Action
The primary target of (1-Hydroxyethyl)phosphonic acid, also known as 1-hydroxyethane-1,1-diphosphonic acid (HEDP), is calcium sulfate scale . This compound is an important descaling agent capable of dissolving calcium sulfate scale .
Mode of Action
The mode of action of HEDP involves its interaction with calcium ions. The two phosphonic acid groups and the hydroxyl group of HEDP each provide one oxygen atom to coordinate with the calcium ion, forming a stable three-coordinate configuration under alkaline conditions . The deprotonation of the phosphonic acid group enhances the binding of coordinated oxygen atoms and calcium ions as the pH increases .
Biochemical Pathways
The biochemical pathways of HEDP involve the formation of Ca–HEDP complexes. The molecular structures of these complexes were determined to understand the impact of pH on the dissolution of calcium sulfate scale . The electronic structures were investigated by interaction region indicator analysis, atoms in molecules analysis, electron localization function, and natural population analysis .
Result of Action
The result of HEDP’s action is the dissolution of calcium sulfate scale. This is achieved when the pH of the HEDP solution is adjusted from acidic to weakly alkaline . The deprotonation of the phosphonic acid group enhances the binding of coordinated oxygen atoms and calcium ions as the pH increases .
Action Environment
The action of HEDP is influenced by environmental factors, particularly pH. Weak alkalinity is the optimal process condition, as strong alkaline conditions result in the precipitation of hydroxide and calcium ions . Therefore, the efficacy and stability of HEDP are highly dependent on the pH of the environment in which it is used .
生化分析
Biochemical Properties
(1-Hydroxyethyl)phosphonic acid is known to interact with various biomolecules. It has been reported that it can dissolve calcium sulfate scale when the pH of the solution is adjusted from acidic to weakly alkaline . The molecular structures of Ca–this compound complexes were determined to understand the impact of pH on the dissolution of calcium sulfate scale .
Cellular Effects
Phosphonates, a class of compounds to which this compound belongs, are known to mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of complexes with metal ions such as calcium. The two phosphonic acid groups and the hydroxyl group of this compound each provide one oxygen atom to coordinate with the calcium ion to form a stable three-coordinate configuration under alkaline conditions .
Temporal Effects in Laboratory Settings
It is known that this compound is capable of dissolving calcium sulfate scale when the pH of the solution is adjusted from acidic to weakly alkaline .
Metabolic Pathways
A common reaction in the biosynthetic pathway of phosphonates, a class of compounds to which this compound belongs, is the formation of a C-P bond from phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy) catalyzed by PEP phosphomutase .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyethyl)phosphonic acid typically involves the reaction of acetic acid with phosphorus trichloride in the presence of water. The reaction proceeds through the formation of acetyl chloride and phosphorous acid, followed by hydrolysis to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves a similar process but on a larger scale. The reaction is carried out in reactors equipped with cooling and heating systems to maintain the required temperature range. The process also includes steps for the removal of by-products and purification of the final product .
化学反应分析
Types of Reactions
(1-Hydroxyethyl)phosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl and phosphonic acid groups, which can interact with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reducing agents like sodium borohydride can reduce the compound, potentially altering the hydroxyl group.
Substitution: Substitution reactions often involve reagents like alkyl halides, which can replace the hydroxyl group with other functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized phosphonic acids .
科学研究应用
Chemistry
In chemistry, (1-Hydroxyethyl)phosphonic acid is used as a building block for the synthesis of more complex organophosphorus compounds. Its stability and reactivity make it suitable for various synthetic applications .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has been shown to inhibit enzymes such as protein tyrosine phosphatases, making it a candidate for drug development .
Medicine
Medically, this compound and its derivatives are explored for their potential in treating bone diseases such as osteoporosis. Their ability to bind to bone minerals makes them effective in preventing bone loss .
Industry
Industrially, this compound is used as a descaling agent to remove calcium sulfate scale from surfaces. Its effectiveness in various pH conditions makes it valuable in water treatment and cleaning applications .
相似化合物的比较
Similar Compounds
1-Hydroxyethane-1,1-diphosphonic acid: Known for its use in treating bone diseases.
2-Aminoethylphosphonic acid: Studied for its biological activity and potential as a drug candidate.
Uniqueness
(1-Hydroxyethyl)phosphonic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a versatile compound in both scientific research and industrial applications .
属性
IUPAC Name |
1-hydroxyethylphosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O4P/c1-2(3)7(4,5)6/h2-3H,1H3,(H2,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBURELSAUHPHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)P(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30522043 | |
| Record name | (1-Hydroxyethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30522043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20188-02-7 | |
| Record name | (1-Hydroxyethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30522043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


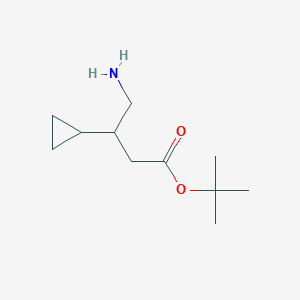
![1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid](/img/structure/B3049238.png)
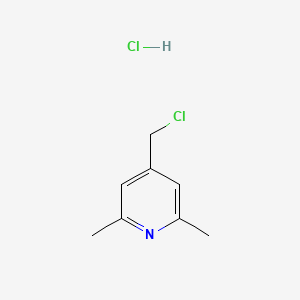
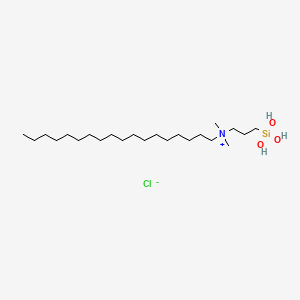

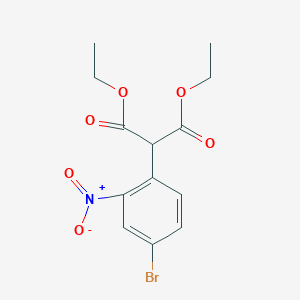


![4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]-](/img/structure/B3049250.png)
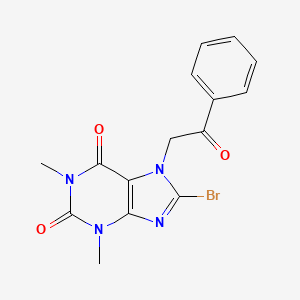
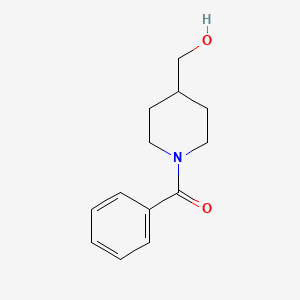


![[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one](/img/structure/B3049259.png)
